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molecular formula C12H16O3 B8285002 4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol

4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol

Cat. No. B8285002
M. Wt: 208.25 g/mol
InChI Key: PTXXMEXTSIKGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772302B2

Procedure details

To a suspension of 10% Pd/C (85 mg) in methanol was added a solution of 5-(4-(benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxane (850.0 gm, 0.00775 moles) in methanol (20 ml). To this was added ammonium formate (900 mg, 0.0143 mole) and the reaction mixture was refluxed for 2 hrs. The reaction mixture was then cooled to 30° C. and filtered through celite. The filtrate was evaporated under reduced pressure and residue was dissolved in dichloromethane and filtered through celite. The filtrate was evaporated under reduced pressure to yield 600 mg product as white solid.
Name
5-(4-(benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxane
Quantity
850 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
85 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]2[CH2:20][O:19][C:18]([CH3:22])([CH3:21])[O:17][CH2:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:21][C:18]1([CH3:22])[O:17][CH2:16][CH:15]([C:12]2[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=2)[CH2:20][O:19]1 |f:1.2|

Inputs

Step One
Name
5-(4-(benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxane
Quantity
850 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1COC(OC1)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
85 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure and residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)C1=CC=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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